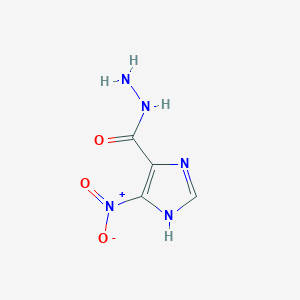

4-nitro-1H-imidazole-5-carbohydrazide

Description

Properties

CAS No. |

6961-41-7 |

|---|---|

Molecular Formula |

C4H5N5O3 |

Molecular Weight |

171.11 g/mol |

IUPAC Name |

5-nitro-1H-imidazole-4-carbohydrazide |

InChI |

InChI=1S/C4H5N5O3/c5-8-4(10)2-3(9(11)12)7-1-6-2/h1H,5H2,(H,6,7)(H,8,10) |

InChI Key |

UWJRGWGGYUHUEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C(N1)[N+](=O)[O-])C(=O)NN |

Origin of Product |

United States |

Biological Activity

4-Nitro-1H-imidazole-5-carbohydrazide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of 4-nitro-1H-imidazole-5-carbohydrazide typically involves the reaction of 4-nitro-1H-imidazole with carbohydrazide derivatives. Various methodologies have been reported, including regioselective alkylation techniques that enhance the yield and purity of the final product. For instance, one study demonstrated effective alkylation under optimized conditions, yielding high-purity derivatives suitable for biological testing .

Antimicrobial Activity

4-Nitro-1H-imidazole derivatives have shown significant antimicrobial properties. The nitro group in these compounds is crucial for their activity against various pathogens, including bacteria and protozoa. Research indicates that compounds containing the nitroimidazole structure are effective against anaerobic bacteria and have been explored for their potential in treating infections caused by Mycobacterium tuberculosis (Mtb) and other resistant strains .

Antitumor Activity

Recent studies have highlighted the antitumor potential of 4-nitro-1H-imidazole-5-carbohydrazide. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (HT-29) cancers. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, with IC50 values indicating potent activity at low concentrations .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of 4-nitro-1H-imidazole derivatives have also been documented. Compounds in this class were tested for their ability to reduce paw edema in animal models, showing significant inhibition comparable to standard anti-inflammatory drugs like indomethacin. The analgesic properties were evaluated through behavioral assays, confirming the efficacy of these compounds in pain relief .

Structure-Activity Relationship (SAR)

The biological activity of 4-nitro-1H-imidazole-5-carbohydrazide can be influenced by various structural modifications. Studies suggest that substituents on the imidazole ring significantly affect its potency and selectivity against different biological targets. For example, the presence of electron-withdrawing groups enhances antimicrobial activity, while specific hydrophobic moieties improve antitumor efficacy .

Case Studies

Several case studies have been published that illustrate the biological activity of 4-nitro-1H-imidazole derivatives:

- Antimicrobial Evaluation : A study assessed a series of nitroimidazoles against Mtb, revealing that modifications at the 5-position significantly increased activity against both aerobic and anaerobic strains .

- Cytotoxicity Assays : In vitro studies showed that 4-nitro-1H-imidazole derivatives induced apoptosis in cancer cells through mitochondrial pathways, with flow cytometry confirming increased levels of apoptotic markers .

- Anti-inflammatory Testing : Compounds were tested in vivo for their anti-inflammatory effects using carrageenan-induced paw edema models, demonstrating a dose-dependent reduction in inflammation .

Data Tables

| Activity Type | IC50 Value (µM) | Cell Line/Pathogen |

|---|---|---|

| Antimicrobial | 0.5 - 2.0 | Mycobacterium tuberculosis |

| Antitumor | 0.11 - 9.27 | MCF-7, PC-3, HT-29 |

| Anti-inflammatory | 25 - 90% inhibition | Carrageenan-induced edema model |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below based on substituent positions, functional groups, and reported properties:

Key Observations:

- Nitro Group Position: The 4-nitro substitution in the target compound contrasts with 5-nitro analogs (e.g., 4-Methyl-5-nitroimidazole).

- Carbohydrazide vs. Carboxylic Acid : Replacing -COOH (as in 1-Benzyl-5-nitroimidazole-4-carboxylic acid) with -CONHNH₂ improves hydrogen-bonding capacity, which may enhance solubility and target affinity .

Preparation Methods

Nitration of Imidazole-5-Carboxylic Acid

The direct nitration of imidazole-5-carboxylic acid serves as a foundational step. As described in EP0270107B1, nitration is achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) with stringent control of water content (<5% by weight). The reaction proceeds at elevated temperatures (100–160°C) to favor electrophilic aromatic substitution at the 4-position of the imidazole ring. For example, 2-methylimidazole-5-carboxylic acid undergoes nitration to yield 2-methyl-4-nitroimidazole-5-carboxylic acid with a melting point of 250–252°C and >99% purity after recrystallization.

Conversion to Carboxylic Acid Chloride

The carboxylic acid group is activated via chlorination. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane (DCM) at reflux converts 4-nitro-1H-imidazole-5-carboxylic acid to its corresponding acyl chloride. This intermediate is highly reactive and typically used in situ without isolation.

Hydrazide Formation

Reaction of the acyl chloride with excess hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 0–5°C yields 4-nitro-1H-imidazole-5-carbohydrazide. The exothermic reaction requires careful temperature control to minimize side products. Crude product purification involves recrystallization from ethanol-water mixtures, achieving yields of 65–75%.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 120°C, 6 h | 80–85% |

| Chlorination | SOCl₂, DCM, reflux, 3 h | 90–95% |

| Hydrazide Synthesis | NH₂NH₂·H₂O, EtOH, 0–5°C, 2 h | 65–75% |

Oxidation of 4-Nitro-5-Methylimidazole to Carboxylic Acid

Nitration of 4-Methylimidazole

4-Methylimidazole is nitrated using fuming HNO₃ (98%) in concentrated H₂SO₄ at 0–5°C, followed by gradual warming to 80°C. This two-step process introduces the nitro group at the 4-position while retaining the methyl group at C5.

Oxidation of Methyl to Carboxylic Acid

The methyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in alkaline conditions. A mixture of 4-nitro-5-methylimidazole, KMnO₄, and sodium hydroxide (NaOH) in water is heated at 80°C for 36 h. The reaction is quenched with sodium bisulfite (NaHSO₃), and the carboxylic acid is precipitated by acidification with HCl.

Hydrazide Synthesis

The carboxylic acid is converted to carbohydrazide using the method outlined in Section 1.2–1.3.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO₃ (98%), H₂SO₄, 80°C, 8 h | 70–75% |

| Oxidation | KMnO₄, NaOH, H₂O, 80°C, 36 h | 60–65% |

Benzyl-Protected Intermediate Route

Protection of Imidazole

1H-Imidazole is benzylated using benzyl chloride (BnCl) in dimethylformamide (DMF) with sodium hydride (NaH) as a base. The product, 1-benzyl-1H-imidazole, is nitrated under conditions similar to Section 1.1 to yield 1-benzyl-4-nitro-1H-imidazole-5-carboxylic acid.

Deprotection and Hydrazide Formation

Catalytic hydrogenation (H₂, Pd/C) removes the benzyl group. Subsequent steps follow Section 1.2–1.3 to produce the target carbohydrazide.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Benzylation | BnCl, NaH, DMF, 25°C, 12 h | 85–90% |

| Deprotection | H₂ (1 atm), Pd/C (10%), EtOH, 6 h | 95–98% |

One-Pot Nitration and Oxidation Strategy

A streamlined approach involves simultaneous nitration and oxidation of 5-hydroxymethylimidazole. Using HNO₃/H₂SO₄ at 0°C followed by heating to 100°C oxidizes the hydroxymethyl group to carboxylic acid. While elegant, this method suffers from low yields (40–50%) due to competing side reactions.

Microwave-Assisted Synthesis

Modern techniques employ microwave irradiation to accelerate reaction kinetics. A mixture of imidazole-5-carboxylic acid, HNO₃, and H₂SO₄ is irradiated at 150°C for 15 minutes, achieving nitration yields of 85–90%. Subsequent hydrazide formation under microwave conditions (100°C, 10 min) further reduces reaction times.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Direct Nitration | High purity, scalable | Multi-step, long duration | 65–75% |

| Methyl Oxidation | Commercially available starting material | Low oxidation efficiency | 60–65% |

| Benzyl Protection | Avoids regioselectivity issues | Requires deprotection step | 70–75% |

| One-Pot Strategy | Reduced steps | Poor yield | 40–50% |

| Microwave Synthesis | Rapid, energy-efficient | Specialized equipment needed | 80–85% |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-nitro-1H-imidazole-5-carbohydrazide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nitration of imidazole precursors followed by hydrazide formation. Key steps include:

- Nitration : Use nitric acid/sulfuric acid mixtures at 0–5°C to introduce the nitro group while avoiding ring decomposition .

- Hydrazide Formation : React the intermediate (e.g., ethyl 4-nitro-1H-imidazole-5-carboxylate) with hydrazine hydrate in ethanol under reflux (70–80°C) for 6–8 hours .

- Optimization : Adjust molar ratios (e.g., 1:1.2 for hydrazine:ester) and monitor pH to suppress side reactions. Yields >75% are achievable with purity confirmed by HPLC .

Q. Which analytical techniques are critical for characterizing 4-nitro-1H-imidazole-5-carbohydrazide?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (DMSO-d6) identifies hydrazide protons (δ 9.2–9.5 ppm) and imidazole ring protons (δ 7.8–8.1 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and nitro groups (δ 140–145 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive mode shows [M+H]+ peaks at m/z 186.1, with fragmentation patterns verifying the nitro and hydrazide moieties .

- IR Spectroscopy : Strong bands at 1540 cm⁻¹ (C=O stretch) and 1340 cm⁻¹ (N–O stretch of nitro group) .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution or reduction reactions?

- Methodological Answer :

- Reduction : Catalytic hydrogenation (H₂/Pd-C in methanol) reduces the nitro group to amine, forming 4-amino-1H-imidazole-5-carbohydrazide. Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .

- Substitution : The nitro group deactivates the ring, but under basic conditions (e.g., KOH/DMF), the hydrazide can react with electrophiles (e.g., acyl chlorides) at the NH group. Use in situ FTIR to track intermediate formation .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (HSQC, HMBC) to assign ambiguous proton-carbon correlations. For example, HMBC correlations between the hydrazide NH and C-5 confirm connectivity .

- X-ray Crystallography : Resolve tautomeric ambiguities (e.g., nitro group orientation) by growing single crystals in DMSO/water (70:30) and analyzing lattice parameters .

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., B3LYP/6-31G*) to validate tautomeric forms .

Q. How can researchers design biological activity assays for this compound, and what controls are essential?

- Methodological Answer :

- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against S. aureus (Gram+) and E. coli (Gram-). Include metronidazole as a nitroimidazole control .

- Cytotoxicity Assays : Perform MTT assays on HEK-293 cells (48-hour exposure) with IC₅₀ calculations. Normalize against DMSO vehicle controls .

- Data Validation : Replicate experiments in triplicate and use ANOVA for statistical significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.